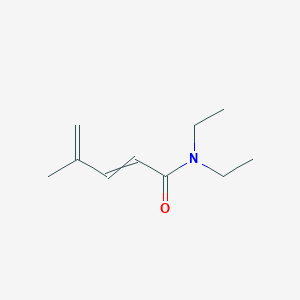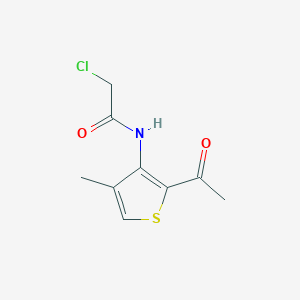
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide is a chemical compound characterized by the presence of a thiophene ring substituted with acetyl and methyl groups, and a chloroacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide typically involves multiple steps. One common method includes the acetylation of 4-methylthiophene, followed by chlorination and subsequent reaction with acetamide. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of different derivatives.
Substitution: The chloroacetamide group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amide derivatives.
Applications De Recherche Scientifique
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloro-N-(ethoxymethyl)acetamide: This compound has an additional ethoxymethyl group, which may alter its chemical properties and applications.
2-Acetyl-4-methylthiophene: Lacks the chloroacetamide group, making it less reactive in certain types of chemical reactions.
Uniqueness
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the thiophene ring and the chloroacetamide moiety allows for a wide range of chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
87675-68-1 |
|---|---|
Formule moléculaire |
C9H10ClNO2S |
Poids moléculaire |
231.70 g/mol |
Nom IUPAC |
N-(2-acetyl-4-methylthiophen-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C9H10ClNO2S/c1-5-4-14-9(6(2)12)8(5)11-7(13)3-10/h4H,3H2,1-2H3,(H,11,13) |
Clé InChI |
YJINCIINSSNFMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1NC(=O)CCl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



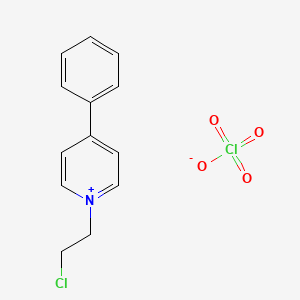

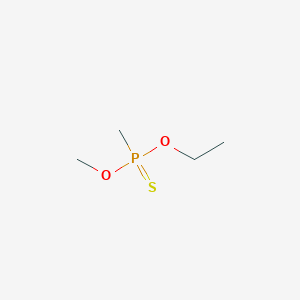
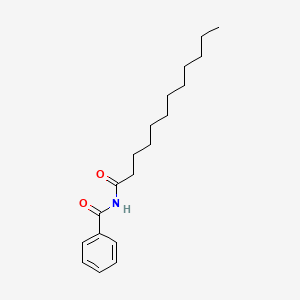
diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)

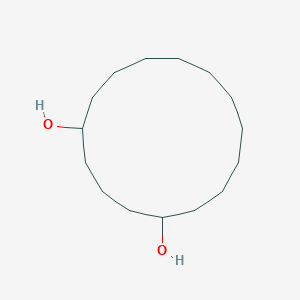

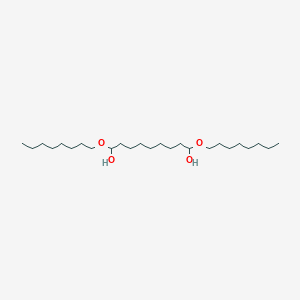
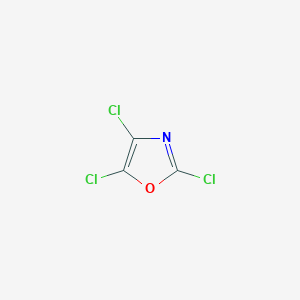

![2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14400688.png)
